![molecular formula C18H18Cl2N2O2S B319354 N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea](/img/structure/B319354.png)
N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea
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Overview
Description
4-(2,4-Dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group, a butanamide backbone, and a methyl(phenyl)carbamothioyl moiety. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenol to form 2,4-dichlorophenol, which is then reacted with chloroacetic acid to yield 2,4-dichlorophenoxyacetic acid.
Preparation of the butanamide backbone: The butanamide backbone is synthesized by reacting butyric acid with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
The mechanism of action of N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea involves the disruption of plant growth by mimicking natural auxins. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound targets specific receptors and pathways involved in auxin signaling, leading to physiological responses such as abnormal growth and senescence .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with comparable properties.
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A herbicide with a different chemical structure but similar application.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide is unique due to its specific structural features, which confer distinct reactivity and selectivity in herbicidal applications. Its combination of a dichlorophenoxy group and a carbamothioyl moiety provides enhanced efficacy and stability compared to other similar compounds .
Properties
Molecular Formula |
C18H18Cl2N2O2S |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-22(14-6-3-2-4-7-14)18(25)21-17(23)8-5-11-24-16-10-9-13(19)12-15(16)20/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,21,23,25) |
InChI Key |
ASFFEKKTRRXUHB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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